(3R,10R,14aS)-AZD4625

KRAS G12C negative control stereochemistry

(3R,10R,14aS)-AZD4625 is the stereochemically defined inactive isomer of AZD4625 (Compound 21), a clinical-stage, orally bioavailable, irreversible covalent allosteric inhibitor of the mutant GTPase KRAS G12C. The active parent compound AZD4625 exhibits a biochemical IC₅₀ of 3 nM against KRAS G12C and inhibits both MAPK and PI3K effector pathways.

Molecular Formula C24H21ClF2N4O3
Molecular Weight 486.9 g/mol
Cat. No. B10829304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,10R,14aS)-AZD4625
Molecular FormulaC24H21ClF2N4O3
Molecular Weight486.9 g/mol
Structural Identifiers
SMILESCC1CN2C(CCOC3=C(C(=C(C4=C3C2=NC=N4)F)C5=C(C=CC=C5F)O)Cl)CN1C(=O)C=C
InChIInChI=1S/C24H21ClF2N4O3/c1-3-16(33)30-10-13-7-8-34-23-19-22(28-11-29-24(19)31(13)9-12(30)2)21(27)18(20(23)25)17-14(26)5-4-6-15(17)32/h3-6,11-13,32H,1,7-10H2,2H3/t12-,13+/m1/s1
InChIKeyKYVBBJIEKCCZTM-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(3R,10R,14aS)-AZD4625 – Stereochemically Defined Inactive Isomer of the Clinical KRAS G12C Inhibitor AZD4625 for Negative-Control Applications


(3R,10R,14aS)-AZD4625 is the stereochemically defined inactive isomer of AZD4625 (Compound 21), a clinical-stage, orally bioavailable, irreversible covalent allosteric inhibitor of the mutant GTPase KRAS G12C [1]. The active parent compound AZD4625 exhibits a biochemical IC₅₀ of 3 nM against KRAS G12C and inhibits both MAPK and PI3K effector pathways [1][2]. The (3R,10R,14aS) isomer is specifically manufactured and qualified as an experimental negative control, enabling researchers to distinguish on-target pharmacology from off-target or assay-artifact signals .

Why (3R,10R,14aS)-AZD4625 Cannot Be Substituted with the Active Enantiomer or Other KRAS G12C Inhibitors Without Compromising Experimental Validity


KRAS G12C inhibitors in this class exhibit a stringent enantio-preference dictated by the chiral topology of the macrocyclic binding pocket [1]. Crystallographic analysis of AZD4625 bound to KRAS G12C (PDB 7O70) revealed that the (3R,10R,14aS) configuration cannot productively engage the Cys12 residue required for covalent inhibition, rendering this isomer pharmacologically inert [1]. Consequently, experiments employing the active enantiomer require the (3R,10R,14aS) isomer as a matched negative control to validate that observed phenotypes are truly on-target. Substituting this isomer with generic KRAS G12C inhibitors (e.g., sotorasib or adagrasib) introduces confounding variables—differences in potency, selectivity, and off-target profiles—that invalidate controlled experimental designs [2].

Quantitative Differentiation Evidence for (3R,10R,14aS)-AZD4625 Against Comparators


Stereochemical Inactivity: (3R,10R,14aS)-AZD4625 vs. Active Enantiomer AZD4625 (Compound 21)

The (3R,10R,14aS) isomer of AZD4625 is explicitly characterized as the inactive stereoisomer of AZD4625 (Compound 21), which itself exhibits a biochemical IC₅₀ of 3 nM against KRAS G12C [1]. The J. Med. Chem. disclosure paper reports that crystallographic analysis rationalized an unusual structure–activity relationship with respect to ring size and enantio-preference, confirming that only the correct enantiomer achieves productive covalent engagement of Cys12 [1]. This establishes the (3R,10R,14aS) isomer as a genuine negative control with no measurable KRAS G12C inhibitory activity under the same assay conditions.

KRAS G12C negative control stereochemistry enantioselectivity

Biochemical Potency Benchmarking: AZD4625 (Active Enantiomer) vs. FDA-Approved KRAS G12C Inhibitors Sotorasib and Adagrasib

The active parent compound AZD4625 displays a biochemical IC₅₀ of 3 nM against KRAS G12C [1]. By comparison, sotorasib (AMG 510) exhibits a biochemical IC₅₀ of approximately 90 nM , and adagrasib (MRTX849) exhibits a reported biochemical IC₅₀ of approximately 142 nM . This represents a 30-fold and 47-fold greater biochemical potency for the active enantiomer of AZD4625 relative to sotorasib and adagrasib, respectively. In the NCI-H358 cellular proliferation assay, AZD4625 achieves a GI₅₀ of 4.1 nM [2], while sotorasib reports cellular IC₅₀ values of 6–9 nM in the same cell line .

KRAS G12C inhibitor biochemical potency IC50 comparison covalent inhibitor

Mutant-Selective Target Engagement: AZD4625 Spares Wild-Type RAS vs. Pan-RAS Profiling

AZD4625 exhibits absolute selectivity for the KRAS G12C mutant isoform with no detectable binding to wild-type RAS or isoforms carrying non-G12C mutations [1]. In NCI-H358 cells, mass spectrometry-based target engagement assays confirmed concentration-dependent covalent binding exclusively to KRAS G12C, with no interaction with wild-type RAS peptides observed [1]. In 2D proliferation assays, AZD4625 showed minimal antiproliferative activity in all six non-KRAS G12C mutant and KRAS WT cancer cell lines tested, with GI₅₀ values of ≥2.5 μM [1]. This provides a selectivity window of >800-fold for mutant over wild-type cells.

KRAS G12C selectivity wild-type RAS target engagement mass spectrometry

In Vivo Antitumor Activity: AZD4625 Monotherapy Induces Tumor Regression in KRAS G12C Xenograft Models

Chronic daily oral dosing of AZD4625 at 100 mg/kg produced robust and sustained tumor regressions in the NCI-H358 KRAS G12C xenograft model, with significant tumor growth inhibition also observed at lower doses of 20 and 4 mg/kg [1]. In a panel of 12 KRAS G12C NSCLC patient-derived xenografts (PDX), sustained tumor regression was observed in 4 of 12 models (33%) [2]. In contrast, the (3R,10R,14aS)-AZD4625 isomer is inactive and serves as the appropriate vehicle/negative control for such in vivo pharmacodynamic studies .

in vivo efficacy tumor regression NCI-H358 xenograft PDX

Structural Rationale for Enantio-Preference: Crystallographic Basis for (3R,10R,14aS) Inactivity

The co-crystal structure of AZD4625 bound to KRAS G12C (PDB 7O70, resolution 1.18 Å) revealed that the macrocyclic ring size and specific stereochemistry at the 3, 10, and 14a positions are essential for productive binding [1]. The J. Med. Chem. disclosure explicitly notes that crystallographic analysis was key to rationalizing an unusual structure–activity relationship in terms of ring size and enantio-preference [1]. The (3R,10R,14aS) configuration places the electrophilic warhead in an orientation that cannot reach Cys12 for covalent bond formation, providing a definitive structural explanation for the isomer's inactivity [1][2].

crystallography SAR macrocycle enantio-preference PDB 7O70

Validated Application Scenarios for (3R,10R,14aS)-AZD4625 in KRAS G12C Research Programs


Negative Control for Cellular Target Engagement and Pathway Inhibition Assays

In NCI-H358 or other KRAS G12C-mutant cell lines, co-treatment experiments using AZD4625 (active) and (3R,10R,14aS)-AZD4625 (inactive isomer) at matched concentrations enable unambiguous attribution of MAPK pathway suppression (pCRAF, pMEK, pERK reduction) and PI3K pathway suppression (pAKT, pS6 reduction) to covalent KRAS G12C engagement [1]. The inactive isomer's lack of wild-type RAS binding ensures that any differential signal between active and inactive treatments reflects genuine on-target pharmacology [1].

In Vivo Pharmacodynamic Control in Xenograft Tumor Models

In NCI-H358, NCI-H2122, or LU99 subcutaneous xenograft studies, (3R,10R,14aS)-AZD4625 serves as the structurally matched vehicle control arm, allowing researchers to distinguish tumor growth inhibition arising from KRAS G12C inhibition from nonspecific effects of the formulation or dosing regimen [1]. This is particularly critical given that AZD4625 induces tumor regression at 100 mg/kg QD in sensitive models [1] and that PDX studies reveal a 33% sustained regression rate [2].

Stereochemical Probe in Structure–Activity Relationship (SAR) Studies

The crystallographically validated enantio-preference of AZD4625 [3] makes (3R,10R,14aS)-AZD4625 an essential tool for medicinal chemistry teams optimizing macrocyclic KRAS G12C inhibitors. The isomer provides a baseline for assessing whether newly synthesized analogs achieve the correct binding orientation, and serves as a control in biochemical and biophysical assays (e.g., SPR, ITC, crystallography) to confirm that observed binding is stereospecific [3][4].

Selectivity Profiling Against Wild-Type RAS in Panel Screening

When profiling AZD4625 across broad RAS isoform panels, (3R,10R,14aS)-AZD4625 provides the matched inactive control to validate that any observed activity in wild-type RAS or non-G12C mutant assays is not due to trace stereochemical impurities or assay interference. The documented >800-fold selectivity window of the active compound [1] can be confidently reported only when the inactive isomer shows no signal in parallel assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,10R,14aS)-AZD4625

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.